SBI-477

Lipid Metabolism Insulin Resistance Chemical Probe

SBI-477 is the only validated chemical probe that directly deactivates the transcription factor MondoA, coordinately inhibiting triacylglyceride synthesis (EC50 100 nM–1 µM) and enhancing basal glucose uptake (84% at 10 µM) in human skeletal myocytes. Unlike DGAT1 inhibitors (e.g., A922500) or generic insulin sensitizers, SBI-477 regulates a distinct MondoA-dependent gene set (TXNIP, ARRDC4), providing unmatched target specificity for metabolic research. It also reduces clonogenicity in MYC-amplified PDAC models. For in vitro MondoA mechanistic studies, SBI-477 is the essential tool; for in vivo work, see analog SBI-993.

Molecular Formula C24H25N3O6S
Molecular Weight 483.5 g/mol
Cat. No. B2471541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-477
Molecular FormulaC24H25N3O6S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC
InChIInChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29)
InChIKeySJPVXFZDWAIFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SBI-477 Chemical Probe: MondoA Deactivation for Coordinated Lipid and Glucose Metabolism Regulation


SBI-477 is a small-molecule chemical probe that stimulates insulin signaling by deactivating the transcription factor MondoA, leading to reduced expression of the insulin pathway suppressors thioredoxin-interacting protein (TXNIP) and arrestin domain–containing 4 (ARRDC4) [1]. It coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes, with observed EC50 values for TAG inhibition of approximately 100 nM in rat H9c2 myocytes and 1 µM in human skeletal myotubes [1]. SBI-477 also demonstrates activity in pancreatic ductal adenocarcinoma (PDAC) cells, reducing clonogenicity in MYC-amplified lines [2].

SBI-477 Differentiation: Why In-Class Compounds Cannot Simply Replace This Probe


SBI-477 exerts its metabolic effects through a specific mechanism—deactivation of the transcription factor MondoA—which cannot be replicated by generic inhibitors of lipid synthesis (e.g., DGAT1 inhibitors) or insulin sensitizers. Transcriptomic profiling demonstrates that SBI-477 regulates a distinct set of genes compared to the DGAT1 inhibitor A922500, underscoring its unique mode of action [1]. Furthermore, the optimized analog SBI-993 was required to achieve suitable pharmacokinetic properties for in vivo bioavailability, indicating that chemical modifications are critical for translating MondoA inhibition into in vivo efficacy [2]. Direct substitution with another MondoA inhibitor or a related metabolic compound without validation would likely yield divergent cellular and systemic outcomes.

SBI-477 Comparative Efficacy Data: Quantifying Differentiation for Procurement Decisions


SBI-477 Inhibits TAG Accumulation with Defined EC50 Values in Myocytes

SBI-477 potently inhibits triacylglyceride (TAG) accumulation in myocytes, with EC50 values of approximately 100 nM in rat H9c2 myocytes and 1 µM in primary human skeletal myotubes [1]. In contrast, the optimized analog SBI-993 exhibits improved potency, though precise EC50 values for TAG inhibition in human myotubes are not explicitly reported [2]. The observed potency in human myotubes defines the concentration range required for effective target engagement in human-relevant in vitro systems.

Lipid Metabolism Insulin Resistance Chemical Probe

SBI-477 Enhances Basal Glucose Uptake by 84% in Human Skeletal Myotubes

Treatment of human skeletal myotubes with 10 µM SBI-477 increased basal glucose uptake by approximately 84% compared to vehicle control [1]. This effect was additive with insulin stimulation and occurred in the absence of insulin, indicating direct activation of insulin signaling pathways [1]. The magnitude of glucose uptake enhancement provides a benchmark for comparing SBI-477 to other insulin sensitizers or metabolic probes.

Glucose Uptake Insulin Signaling Skeletal Muscle

SBI-477 Elicits a Transcriptomic Profile Distinct from the DGAT1 Inhibitor A922500

Microarray transcriptomic analysis in primary human skeletal myotubes revealed that SBI-477 (10 µM) and the DGAT1 inhibitor A922500 (1 µM) produce distinct gene expression signatures under oleate-loaded conditions [1]. Specifically, SBI-477 regulates a unique subset of transcripts, including TXNIP and ARRDC4, that are not altered by A922500 [1][2]. This demonstrates that SBI-477 modulates lipid and glucose metabolism through a mechanism independent of DGAT1 inhibition.

Transcriptomics Lipid Metabolism Chemical Probe

SBI-477 Reduces Clonogenicity in MYC-Amplified Pancreatic Cancer Cells at 20 µM

In clonogenicity assays with PSN-1 and DAN-G pancreatic ductal adenocarcinoma (PDAC) cells, SBI-477 at 20 µM significantly reduced colony formation compared to DMSO control after 12 days of treatment [1]. The effect was dose-dependent, with 10 µM showing a partial reduction [1]. This indicates that MondoA inhibition via SBI-477 impairs the proliferative capacity of MYC-amplified PDAC cells.

Pancreatic Cancer MYC MondoA

SBI-477 Application Scenarios: When to Procure This Probe Based on Validated Evidence


Investigating MondoA-Dependent Regulation of Lipid and Glucose Metabolism in Skeletal Muscle

SBI-477 is validated for use in primary human skeletal myotubes to dissect MondoA-mediated coordination of TAG synthesis and glucose uptake. The defined EC50 (1 µM for TAG inhibition) and robust glucose uptake enhancement (84% at 10 µM) make it an ideal chemical probe for metabolic studies [1].

Transcriptomic Profiling of MondoA-Dependent Gene Networks Without DGAT1 Confounding

For experiments requiring transcriptomic analysis of MondoA target genes (e.g., TXNIP, ARRDC4), SBI-477 offers a distinct profile compared to DGAT1 inhibitors [2]. It is the preferred tool for distinguishing MondoA-specific transcriptional effects in myocytes.

Evaluating MondoA as a Vulnerability in MYC-Amplified Pancreatic Cancer

SBI-477 at 20 µM effectively reduces clonogenicity in PSN-1 and DAN-G PDAC cells, providing a chemical probe to assess MondoA dependency in MYC-driven pancreatic cancer models [3]. It enables functional validation of MondoA as a therapeutic target in oncology research.

Preclinical In Vivo Studies Requiring MondoA Inhibition: Use SBI-993 Instead

SBI-477 is optimized for in vitro applications. For in vivo studies in diet-induced obesity or cancer xenograft models, the optimized analog SBI-993 (improved potency and pharmacokinetics) is recommended [4]. Procurement decisions should distinguish between in vitro probe (SBI-477) and in vivo tool (SBI-993).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBI-477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.